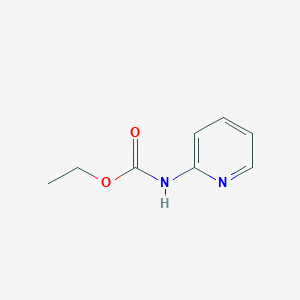

Ethyl pyridin-2-ylcarbamate

Übersicht

Beschreibung

Ethyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to the nitrogen atom of a pyridine ring, with a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl pyridin-2-ylcarbamate can be synthesized through the reaction of 2-aminopyridine with ethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Quaternization: Reaction with phenacyl bromides in acetonitrile to form 2-aryl-1-(ethoxycarbonyl)-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridine-4-ium bromides.

Aromatization: Heating the quaternized product in acetic anhydride followed by treatment with potassium carbonate to yield 2-arylimidazo[1,2-a]pyridines.

Common Reagents and Conditions:

Phenacyl Bromides: Used in the quaternization reaction.

Acetonitrile: Solvent for the quaternization reaction.

Acetic Anhydride: Used in the aromatization process.

Potassium Carbonate: Used to neutralize the reaction mixture during aromatization.

Major Products:

2-Aryl-1-(ethoxycarbonyl)-2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridine-4-ium Bromides: Formed during quaternization.

2-Arylimidazo[1,2-a]pyridines: Formed during aromatization.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

Ethyl pyridin-2-ylcarbamate serves as a crucial building block in organic synthesis. Its carbamate moiety allows for the construction of more complex molecules, including biologically active compounds. This compound can undergo various chemical transformations, making it versatile for synthesizing derivatives with enhanced properties.

Synthetic Routes

The synthesis of this compound typically involves reacting 2-aminopyridine with ethyl chloroformate in the presence of a base like triethylamine. The reaction occurs in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization. In industrial settings, continuous flow reactors can be employed to optimize yields and purity while minimizing human error.

Medicinal Chemistry

Pharmacological Properties

Research indicates that derivatives of this compound exhibit potential pharmacological activities, including anxiolytic, antiulcer, and cardiotonic effects. For instance, studies have shown that certain aromatic carbamates derived from this compound can protect neuronal cells from apoptosis induced by etoposide, suggesting neuroprotective properties .

Case Studies

A notable study evaluated the neuroprotective effects of various derivatives on human neuroblastoma cells (SH-SY5Y) and PC12 cells. The results demonstrated that compounds with greater protective effects against etoposide-induced apoptosis also exhibited significant protective activity against serum starvation-induced apoptosis . This highlights the potential of this compound derivatives in developing therapeutic agents for neurological disorders.

Material Science

Development of Novel Materials

In material science, this compound is utilized to develop new materials with specific properties such as improved thermal stability and mechanical strength. Its unique structural characteristics allow for modifications that enhance performance in various applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; versatile in chemical transformations | Used in the synthesis of biologically active compounds |

| Medicinal Chemistry | Potential pharmacological properties including neuroprotection | Derivatives shown to protect against etoposide-induced apoptosis in neuronal cells |

| Material Science | Development of materials with enhanced thermal stability and mechanical strength | Utilized in creating novel materials for various industrial applications |

Wirkmechanismus

The mechanism of action of ethyl pyridin-2-ylcarbamate and its derivatives involves interaction with specific molecular targets. For example, the quaternized products can undergo intramolecular cyclization to form imidazo[1,2-a]pyridine derivatives, which are known to interact with various biological receptors. These interactions can lead to a range of pharmacological effects, depending on the specific structure of the derivative .

Vergleich Mit ähnlichen Verbindungen

Ethyl pyridin-2-ylcarbamate can be compared with other carbamate compounds, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Phenyl Pyridin-2-ylcarbamate: Contains a phenyl group instead of an ethyl group.

N-Substituted Carbamates: Various derivatives with different substituents on the nitrogen atom.

Uniqueness: this compound is unique due to its specific structure, which allows for the formation of imidazo[1,2-a]pyridine derivatives through quaternization and aromatization reactions. These derivatives have shown potential in various pharmacological applications, making this compound a valuable compound in medicinal chemistry .

Biologische Aktivität

Ethyl pyridin-2-ylcarbamate is an organic compound classified under carbamates, characterized by the presence of an ethyl group attached to a pyridine ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₇H₈N₂O₂

- CAS Number : 5255-67-4

- Molecular Weight : 156.15 g/mol

The compound features a pyridine ring with a carbamate functional group, which enhances its reactivity and interaction with biological systems. The carbamate moiety is known for its role in various pharmacological activities, including enzyme inhibition and receptor modulation.

This compound interacts with specific biological targets through several mechanisms:

- Enzyme Inhibition : The carbamate group can inhibit enzymes by forming stable complexes, thereby affecting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may modify gene expression patterns, leading to changes in cellular behavior.

Pharmacological Applications

Research indicates that this compound exhibits several potential therapeutic effects:

- Anxiolytic Activity : Studies suggest that derivatives may have anxiety-reducing properties.

- Antifibrotic Effects : Similar compounds have shown promise in reducing fibrosis in various tissues.

- Antimicrobial Properties : this compound has been investigated for its ability to combat bacterial infections.

Case Studies and Research Findings

- Anticancer Activity :

-

Neuropharmacological Effects :

- Research has shown that this compound can modulate GABA_A receptor activity, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy.

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate | Fused imidazole and pyridine rings | Enhanced receptor interaction |

| 2-Methylimidazo[4,5-b]pyridine | Different nitrogen positioning | Exhibits antimicrobial and antiviral properties |

| Ethyl carbamate | Basic carbamate structure | Known for its role in drug metabolism |

This table highlights how this compound stands out due to its unique combination of structural features and biological activities compared to related compounds.

Future Directions

The future research on this compound should focus on:

- Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the structure affect biological activity.

- Clinical Trials : Evaluating efficacy and safety in human subjects for various therapeutic applications.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound to optimize its pharmacological profile.

Eigenschaften

IUPAC Name |

ethyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKMGCXMJZJTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284209 | |

| Record name | ethyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-67-4 | |

| Record name | Ethyl N-2-pyridinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5255-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.